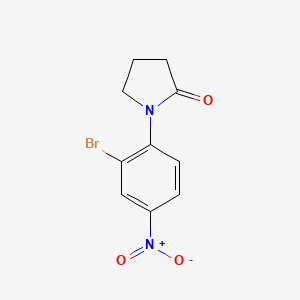

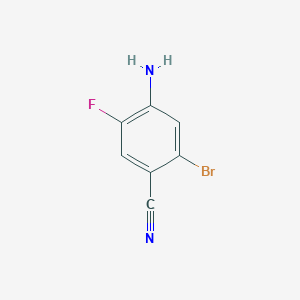

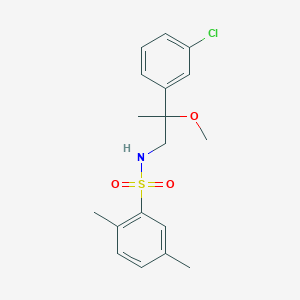

![molecular formula C11H13BrClNO2 B2727710 N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide CAS No. 929973-14-8](/img/structure/B2727710.png)

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide” is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.58 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrClNO2/c1-14(11(15)8-13)6-7-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Scientific Research Applications

Synthesis and Pharmacological Applications

- A study on the synthesis of novel acetamide derivatives, including those related to N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide, highlights their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups at the position 4 of the phenoxy nucleus was found to contribute to the activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Drug Synthesis

- Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, provides insights into optimizing such reactions for pharmaceutical applications. The study identifies vinyl acetate as the best acyl donor, offering a pathway to synthesize acetamide derivatives through a kinetically controlled process (Magadum & Yadav, 2018).

Biological Transformation Studies

- The biological transformation of octylphenoxyacetic acid and its brominated analog was investigated, revealing the generation of persistent metabolites. This study on the environmental fate of such compounds suggests implications for the degradation of related acetamide herbicides and surfactants (Fujita & Reinhard, 1997).

Synthesis and Antimicrobial Evaluation

- A study on the synthesis of imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide demonstrates the antimicrobial potential of these compounds. The research explores the structural basis for antibacterial and antifungal activities, which may inform the development of new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).

Environmental and Herbicidal Applications

- An investigation into the hypolipidemic effects and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats suggests a structural basis for the biological activity of these compounds, which may extend to related acetamide derivatives. The study sheds light on the mechanisms of action for phenoxy herbicides and their potential health impacts (Vainio, Linnainmaa, Kähönen, Nickels, Hietanen, Marniemi, & Peltonen, 1983).

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-14(11(15)8-13)6-7-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPHBCJWWFOBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2727631.png)

![12-(Benzenesulfonyl)-4-chloro-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2727642.png)

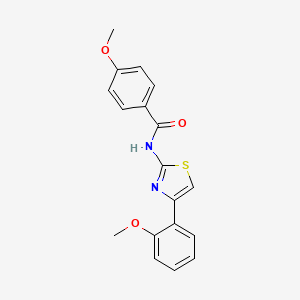

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

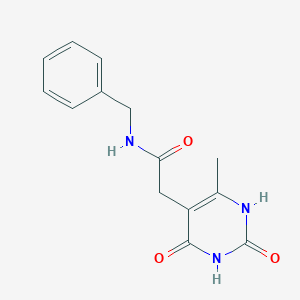

![N-[(1R,2R)-2-Hydroxycyclohexyl]-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2727645.png)

![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)